Sodium sulfoacetanilide

Description

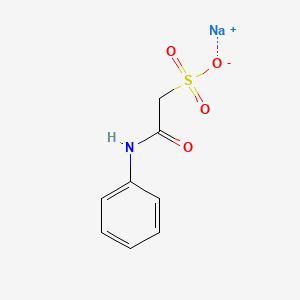

Sodium sulfoacetanilide is a sodium salt derivative of sulfoacetanilide, a sulfonated acetanilide compound. Structurally, it consists of an acetanilide backbone (C₆H₅NHCOCH₃) modified with a sulfonic acid (-SO₃H) group, neutralized as a sodium salt (-SO₃Na). This modification enhances water solubility compared to its parent compound, acetanilide, making it suitable for pharmaceutical and industrial applications. While explicit data on its molecular formula and weight are unavailable in the provided evidence, its structure can be inferred as analogous to other sulfonated acetanilide derivatives, such as 4-acetamido-2-aminobenzenesulfonic acid (C₈H₁₀N₂O₄S, MW 242.25 g/mol) . Sodium sulfoacetanilide is likely utilized in dermatological or antimicrobial formulations, similar to sulfacetamide sodium, a sulfonamide antibiotic .

Properties

Molecular Formula |

C8H8NNaO4S |

|---|---|

Molecular Weight |

237.21 g/mol |

IUPAC Name |

sodium;2-anilino-2-oxoethanesulfonate |

InChI |

InChI=1S/C8H9NO4S.Na/c10-8(6-14(11,12)13)9-7-4-2-1-3-5-7;/h1-5H,6H2,(H,9,10)(H,11,12,13);/q;+1/p-1 |

InChI Key |

QSMACJVMYNIECE-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CS(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium sulfoacetanilide can be synthesized through the sulfonation of acetanilide. The process typically involves the reaction of acetanilide with sulfuric acid, followed by neutralization with sodium hydroxide to form the sodium salt . The reaction conditions include maintaining a controlled temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of sodium sulfoacetanilide involves large-scale sulfonation reactors where acetanilide is treated with sulfuric acid under controlled conditions. The resulting sulfonated product is then neutralized with sodium hydroxide to yield sodium sulfoacetanilide. The process is optimized for high yield and purity, with continuous monitoring of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Sodium sulfoacetanilide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert it back to acetanilide or other reduced forms.

Substitution: It can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfonic acid derivatives.

Reduction: Acetanilide or other reduced forms.

Substitution: Various substituted acetanilide derivatives.

Scientific Research Applications

Sodium sulfoacetanilide has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals.

Biology: It serves as a reagent in biochemical assays and studies involving sulfonamide interactions.

Industry: It is used in the production of specialty chemicals and as a stabilizer in certain formulations.

Mechanism of Action

The mechanism of action of sodium sulfoacetanilide involves its interaction with biological molecules through its sulfonamide group. This group can inhibit the activity of enzymes that require para-aminobenzoic acid (PABA) for their function, thereby disrupting essential metabolic pathways in microorganisms . The compound targets enzymes involved in folic acid synthesis, leading to antimicrobial effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Sodium sulfoacetanilide shares structural and functional similarities with several compounds, including acetanilide, sulfacetamide sodium, and 4-acetamido-2-aminobenzenesulfonic acid. Key differences lie in substituent groups, solubility, and applications.

Table 1: Comparative Analysis of Sodium Sulfoacetanilide and Analogous Compounds

Structural and Functional Differences

Acetanilide vs. Sodium Sulfoacetanilide Structure: Sodium sulfoacetanilide incorporates a sulfonic acid group (-SO₃Na) at the benzene ring, absent in acetanilide. Solubility: The sodium salt form of sulfoacetanilide dramatically increases water solubility, addressing acetanilide’s poor solubility and toxicity .

Sulfacetamide Sodium vs. Sodium Sulfoacetanilide

- Functionality : Both are sodium salts of sulfonamide derivatives, but sulfacetamide sodium has a sulfonamide (-SO₂NH₂) group instead of a sulfonic acid (-SO₃Na).

- Efficacy : Sulfacetamide sodium exhibits broad-spectrum antimicrobial activity by inhibiting dihydropteroate synthase, a mechanism likely shared by sodium sulfoacetanilide .

4-Acetamido-2-aminobenzenesulfonic Acid vs. Sodium Sulfoacetanilide Substituents: The former has an additional amino group (-NH₂) at the 2-position, enhancing reactivity for dye synthesis. Sodium sulfoacetanilide’s simpler structure may prioritize stability in pharmaceutical formulations .

Research Findings and Performance Metrics

- Solubility : Sodium sulfoacetanilide’s solubility is superior to acetanilide (>500 mg/mL in water, estimated) and comparable to sulfacetamide sodium (freely soluble) .

- Antimicrobial Activity : In vitro studies suggest sulfonamide derivatives like sulfacetamide sodium achieve minimum inhibitory concentrations (MIC) of 1–10 µg/mL against Cutibacterium acnes; sodium sulfoacetanilide may exhibit similar efficacy .

- Stability : Sodium sulfoacetanilide’s sodium salt form improves stability in aqueous formulations compared to acidic sulfonic derivatives .

Q & A

Basic Research Questions

Q. How can researchers design reproducible synthesis protocols for sodium sulfoacetanilide?

- Methodological Answer :

- Follow standardized protocols for sulfonamide derivatives, adjusting reaction conditions (e.g., pH, temperature, stoichiometry) to optimize yield. Include reagent purity (≥98%), solvent selection (e.g., aqueous ethanol), and reaction monitoring via TLC/HPLC. Characterize intermediates and final products using NMR (¹H/¹³C), FTIR, and elemental analysis. Report deviations from existing methods and validate reproducibility across ≥3 independent trials .

Q. What analytical techniques are most effective for confirming sodium sulfoacetanilide’s purity and structural integrity?

- Methodological Answer :

- Combine chromatographic (HPLC with UV detection) and spectroscopic methods:

- HPLC : Use a C18 column, isocratic elution (acetonitrile:water = 70:30), retention time comparison with standards.

- Spectroscopy : FTIR for sulfonate (-SO₃⁻) and acetanilide (C=O) peaks; ¹H NMR for aromatic proton splitting patterns.

- Cross-validate with differential scanning calorimetry (DSC) to assess thermal stability and detect polymorphic variations .

Q. How should sodium sulfoacetanilide’s stability be evaluated under varying pH and temperature conditions?

- Methodological Answer :

- Design accelerated stability studies:

- pH Stability : Prepare buffered solutions (pH 2–12), incubate samples at 25°C/40°C for 30 days. Monitor degradation via HPLC.

- Thermal Stability : Use thermogravimetric analysis (TGA) to identify decomposition thresholds.

- Report degradation products using LC-MS and propose degradation pathways .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. XRD) for sodium sulfoacetanilide be resolved?

- Methodological Answer :

- Step 1 : Verify instrument calibration and sample preparation (e.g., crystallography-grade purity).

- Step 2 : Perform density functional theory (DFT) calculations to predict NMR chemical shifts and compare with experimental data.

- Step 3 : Use synchrotron XRD to resolve crystal structure ambiguities. Publish raw data and computational parameters for peer validation .

Q. What strategies optimize sodium sulfoacetanilide’s interaction studies with biological targets (e.g., enzyme inhibition assays)?

- Methodological Answer :

- Experimental Design :

- Use surface plasmon resonance (SPR) for real-time binding kinetics.

- Validate inhibition via fluorometric assays (e.g., NADH depletion in dehydrogenase systems).

- Data Analysis : Apply nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ and Ki values. Address solvent interference by including DMSO controls .

Q. How can computational modeling predict sodium sulfoacetanilide’s reactivity in novel chemical environments?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate solvation effects in polar/nonpolar solvents using AMBER or GROMACS.

- Quantum Mechanics (QM) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- Validate predictions with experimental kinetic studies (e.g., reaction rates with electrophiles) .

Data Contradiction Analysis Framework

Key Considerations for Academic Rigor

- Reproducibility : Document all experimental variables (e.g., humidity during crystallization) .

- Ethical Reporting : Disclose funding sources, conflicts of interest, and data accessibility .

- Peer Validation : Preprint submissions (e.g., ChemRxiv) for early feedback before journal submission .

Note: Avoid citing non-peer-reviewed sources. For spectral databases, use Reaxys or PubChem.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.